N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0994631
InChI: InChI=1S/C20H15BrN2S/c21-16-7-3-5-14(11-16)13-22-17-8-4-6-15(12-17)20-23-18-9-1-2-10-19(18)24-20/h1-12,22H,13H2
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC(=CC=C4)Br
Molecular Formula: C20H15BrN2S
Molecular Weight: 395.3 g/mol

N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine

CAS No.:

Cat. No.: VC0994631

Molecular Formula: C20H15BrN2S

Molecular Weight: 395.3 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(3-bromobenzyl)amine -

Specification

Molecular Formula C20H15BrN2S
Molecular Weight 395.3 g/mol
IUPAC Name 3-(1,3-benzothiazol-2-yl)-N-[(3-bromophenyl)methyl]aniline
Standard InChI InChI=1S/C20H15BrN2S/c21-16-7-3-5-14(11-16)13-22-17-8-4-6-15(12-17)20-23-18-9-1-2-10-19(18)24-20/h1-12,22H,13H2
Standard InChI Key HWJRSKCVVMTDGB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC(=CC=C4)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC(=CC=C4)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator